molecular formula C20H25N3O2 B4522898 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4522898
M. Wt: 339.4 g/mol
InChI Key: MYWUUSTYBZMENT-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide (referred to herein as Y041-4345) is an acetamide derivative featuring a 5,6,7,8-tetrahydrocinnolin-3-one core linked to a 4-phenylbutan-2-yl substituent via an acetamide bridge. Its molecular formula is C₂₀H₂₅N₃O₂, with a molecular weight of 339.44 g/mol . The tetrahydrocinnolin moiety provides a partially saturated bicyclic structure, which may enhance metabolic stability compared to fully aromatic systems.

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(11-12-16-7-3-2-4-8-16)21-19(24)14-23-20(25)13-17-9-5-6-10-18(17)22-23/h2-4,7-8,13,15H,5-6,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUUSTYBZMENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a novel derivative of tetrahydrocinnoline that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, with a molar mass of 312.41 g/mol. The structure features a tetrahydrocinnoline core substituted with an acetamide group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar tetrahydrocinnoline structures exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
THIQ Derivative AMES-SA-DX512.5P-glycoprotein inhibition
THIQ Derivative BHCT11615.0Apoptosis induction

These findings suggest that the target compound may possess similar antitumor capabilities, warranting further investigation into its efficacy against specific cancer types.

Antiviral Activity

The antiviral potential of tetrahydrocinnoline derivatives has also been explored. For example, a study reported that certain derivatives exhibited activity against human coronaviruses, indicating a potential role in antiviral therapeutics.

CompoundVirus StrainIC50 (µM)Cytotoxicity (CC50) (µM)
Compound XHCoV-229E47670
Compound YHCoV-OC4318274

The selectivity index (SI), calculated as SI=CC50IC50SI=\frac{CC50}{IC50}, indicates the safety profile of these compounds, with higher values suggesting better therapeutic potential.

The mechanism by which This compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary data suggest that it may modulate pathways related to inflammation and cell proliferation.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the anticancer effects of tetrahydrocinnoline derivatives on breast cancer cell lines. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models, demonstrating their potential as therapeutic agents.
  • Case Study on Antiviral Effects : Another study focused on the antiviral properties of similar compounds against influenza viruses. The findings showed a significant reduction in viral load in treated cells compared to controls, highlighting the therapeutic promise of these derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide (J103-0101)

J103-0101 (C₁₈H₂₁N₃O₂, MW: 311.38 g/mol) shares the same tetrahydrocinnolin-3-one core and acetamide functional group as Y041-4345 but differs in the N-substituent: a 1-phenylethyl group replaces the 4-phenylbutan-2-yl chain .

Key Structural and Physicochemical Differences :
Property Y041-4345 J103-0101
N-Substituent 4-Phenylbutan-2-yl 1-Phenylethyl
Molecular Weight 339.44 g/mol 311.38 g/mol
Carbon Chain Length 4-carbon backbone 2-carbon backbone
Lipophilicity (Predicted) Higher (longer alkyl chain) Lower (shorter chain)

The extended 4-phenylbutan-2-yl group in Y041-4345 likely increases steric bulk and lipophilicity, which could enhance binding to hydrophobic targets or reduce aqueous solubility compared to J103-0101 . The conformational flexibility of the longer chain may also influence pharmacodynamic profiles.

Comparison with Morpholin-3-yl Acetamide Derivatives

Compounds such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (C₂₂H₂₉N₃O₄, MW: 399.49 g/mol) and 2-(6,6-dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (C₂₁H₂₉N₃O₅S, MW: 451.54 g/mol) differ in their heterocyclic cores (morpholin-2-one vs. tetrahydrocinnolin-3-one) but share the acetamide linkage and aryl substituents.

Structural and Functional Contrasts :

Heterocyclic Core: Y041-4345: Tetrahydrocinnolin-3-one (bicyclic, partially saturated). Morpholin Derivatives: Morpholin-2-one (monocyclic, fully saturated).

Substituent Effects :

  • Y041-4345 uses a 4-phenylbutan-2-yl group, whereas morpholin derivatives feature 4-isopropylphenyl and electron-withdrawing groups (acetyl, methylsulfonyl).
  • The isopropylphenyl group in morpholin analogs may enhance steric hindrance, while electron-withdrawing substituents could modulate electronic interactions with targets.

Comparison with Thiazolidin-4-one Acetamides

Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l) incorporate a thiazolidin-4-one ring instead of tetrahydrocinnolin.

Key Distinctions :
  • Core Heterocycle: Thiazolidin-4-one (5-membered, sulfur-containing) vs. tetrahydrocinnolin (6-membered, nitrogen-rich).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide

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